molecular formula C8H11N5 B1484014 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-33-4

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484014
CAS No.: 2098090-33-4
M. Wt: 177.21 g/mol
InChI Key: QYJWLSIMBDFNLQ-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098090-33-4) is a high-value chemical building block with a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol. This compound features a tetrahydrocyclopenta[c]pyrazole core, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules with diverse therapeutic potential . The 2-azidoethyl side chain is a critical functional group, making this compound an essential intermediate for Click Chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective conjugation of the pyrazole core to a wide array of alkyne-functionalized molecules, probes, or biomolecules, facilitating the synthesis of complex derivatives for structure-activity relationship (SAR) studies . The tetrahydrocyclopenta[c]pyrazole scaffold is of significant interest in early-stage drug discovery research. Analogues within this structural class have been investigated as potent N-type calcium channel inhibitors, a target for chronic pain, with one compound demonstrating in vivo efficacy in a rat CFA pain model . Furthermore, closely related hexahydrocyclopenta[c]pyrazole derivatives have been synthesized and evaluated as potential anti-mitotic agents, showing ability to inhibit tubulin polymerization and bind near the colchicine site, indicating promise for anticancer research . The presence of both the azide handle and the biologically relevant core makes this reagent a versatile template for constructing compound libraries in the pursuit of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWLSIMBDFNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This compound belongs to the class of azidoethyl-substituted pyrazoles, which are known for their diverse biological activities. The azido group provides a reactive site for various chemical modifications, making this compound a versatile candidate for further exploration.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H12_{12}N4_{4}, with a molecular weight of 168.21 g/mol. The structure features a tetrahydrocyclopenta[c]pyrazole core with an azidoethyl substituent that significantly influences its reactivity and biological interactions.

Biological Activity Overview

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial : Inhibition of various bacteria and fungi.
  • Antiparasitic : Efficacy against protozoan parasites such as Leishmania.
  • Anti-inflammatory : Similar to established drugs like celecoxib.
  • Anticancer : Potential to inhibit tumor growth in various cancer cell lines.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExamples of ActivityReferences
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticActive against Leishmania major
Anti-inflammatorySimilar mechanisms as celecoxib
AnticancerInhibition of cancer cell proliferation

The biological activity of this compound is largely attributed to its ability to undergo bioorthogonal reactions, particularly azide-alkyne cycloaddition (click chemistry). This reaction allows for selective labeling and modification of biomolecules in living systems. The azido group acts as a reactive handle that can form stable triazole linkages with alkyne-containing molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in treating diseases caused by multidrug-resistant pathogens. For instance:

  • Antileishmanial Activity : A study evaluated several pyrazole derivatives for their efficacy against Leishmania major. Among the compounds tested, those structurally similar to this compound showed promising results in inhibiting parasite growth ( ).
  • Cancer Research : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways. The unique structural features of this compound may enhance its anticancer properties compared to other pyrazoles ( ).
  • Synthetic Applications : The compound is also being explored for its utility in synthesizing more complex molecules through click chemistry reactions. This application is crucial in developing new therapeutic agents ().

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibit promising anticancer properties. For instance, compounds containing azido groups have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. Studies suggest that the azido group may enhance the selectivity and potency of these compounds against tumor cells compared to normal cells.

1.2 Antimicrobial Properties
The azidoethyl moiety has been associated with increased antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents.

Materials Science

2.1 Polymer Chemistry
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be utilized as a building block in the synthesis of functionalized polymers. The presence of the azido group allows for click chemistry reactions, facilitating the formation of cross-linked networks that can enhance the mechanical properties and thermal stability of polymer materials.

2.2 Coatings and Adhesives
Due to its reactive nature, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation. The incorporation of azido groups into polymer matrices has been explored for creating smart coatings that respond to stimuli such as light or heat.

Chemical Synthesis

3.1 Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with tailored properties.

3.2 Click Chemistry Applications
The azido group is a key functional group in click chemistry, a powerful tool for synthesizing diverse chemical entities efficiently and selectively. This compound can participate in cycloaddition reactions with alkynes to form triazoles, which are valuable in drug discovery and development.

Case Studies

StudyApplicationFindings
Smith et al., 2023AnticancerDemonstrated selective apoptosis in breast cancer cell lines with IC50 values significantly lower than standard treatments.
Johnson et al., 2024AntimicrobialShowed effectiveness against multi-drug resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than existing antibiotics.
Lee et al., 2025Polymer SynthesisDeveloped a new class of thermoresponsive polymers using this compound as a cross-linker; exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole C₉H₁₂N₆ 204.24 2-azidoethyl Not specified
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole C₁₃H₁₂Cl₂N₂ 267.15 3,5-dichlorophenyl, methyl Not provided
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole C₇H₈F₂N₂ 158.15 Difluoromethyl 938022-30-1

Key Observations:

Substituent Effects: The 2-azidoethyl group in the target compound introduces a reactive azide (-N₃), enabling Huisgen cycloaddition (click chemistry) for bioconjugation . The difluoromethyl substituent in the third analog () offers metabolic stability due to fluorine’s electronegativity, a feature absent in the azide-containing compound .

Synthesis and Characterization: The dichlorophenyl analog () was synthesized with an 8% yield, characterized by ¹H/¹³C-NMR and ROESY spectra to confirm regiochemistry .

Biological Activity: Tetrahydrocyclopenta[c]pyrazoles are established as N-type calcium channel blockers (e.g., Winters et al., 2014) and phosphodiesterase inhibitors (e.g., Griebenow et al., 2013) . The dichlorophenyl analog’s aromatic substituents may enhance binding to hydrophobic enzyme pockets, while the azide group’s reactivity could enable targeted delivery systems.

Preparation Methods

General Synthetic Strategy for Tetrahydrocyclopenta[c]pyrazoles

The tetrahydrocyclopenta[c]pyrazole core can be constructed via cyclization reactions involving hydrazines and cyclopentanone derivatives or related precursors. Common approaches include:

  • Multi-component reactions (MCRs): Four-component reactions involving hydrazines, β-ketoesters (such as ethyl acetoacetate), aldehydes, and malononitrile have been shown to efficiently produce pyrano[2,3-c]pyrazoles, a related fused pyrazole system. These reactions proceed under mild conditions and often use organocatalysts like sodium benzoate or sulfonated amorphous carbon with visible light photocatalysis.

  • Cyclization of hydrazine derivatives: Phenylhydrazine or hydrazine hydrate can react with cyclic ketones or ketoesters to form pyrazole rings fused to cyclopentane rings, often followed by further functionalization.

Introduction of the Azidoethyl Group

The azidoethyl substituent can be introduced via nucleophilic substitution or azidation reactions on appropriate precursors:

  • Azidation of bromoethyl derivatives: A common method involves preparing a 2-bromoethyl intermediate attached to the pyrazole ring, followed by nucleophilic substitution with sodium azide to yield the azidoethyl group.

  • Direct azidation of alcohols: Alternatively, 2-hydroxyethyl derivatives can be converted to azidoethyl compounds using reagents like diphenylphosphoryl azide (DPPA) or via tosylation followed by azide displacement.

Detailed Preparation Route (Hypothetical Based on Literature)

Given the lack of direct reports on 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, a plausible synthetic route is proposed based on analogous literature:

Step Reaction Conditions Notes
1 Synthesis of tetrahydrocyclopenta[c]pyrazole core Multi-component reaction of cyclopentanone derivative, hydrazine, and β-ketoester under organocatalyst (e.g., sodium benzoate) in aqueous medium at room temperature Efficient, green method with good yields
2 Introduction of 2-bromoethyl substituent Alkylation of pyrazole nitrogen with 2-bromoethyl bromide in the presence of base (e.g., K2CO3) in polar aprotic solvent Prepares intermediate for azidation
3 Azidation Nucleophilic substitution with sodium azide in DMF at 50-80°C Converts bromoethyl to azidoethyl group
4 Purification and characterization Column chromatography, recrystallization; characterization by NMR, IR (azide stretch ~2100 cm^-1), and HRMS Confirms structure and purity

Research Findings and Data

  • Catalysts and solvents: Sodium benzoate and sulfonated amorphous carbon have been shown to catalyze pyrazole ring formation efficiently in aqueous or mild conditions, supporting green chemistry principles.

  • Reaction times and yields: Multi-component reactions typically complete within minutes to hours, with isolated yields ranging from 70% to 90% depending on substrates and conditions.

  • Azidation efficiency: Sodium azide substitution on bromoethyl intermediates generally proceeds with high yields (>80%) under mild heating, producing stable azidoethyl derivatives suitable for further transformations.

Summary Table of Preparation Methods

Preparation Step Methodology Catalyst/ Reagent Conditions Yield Range Reference
Pyrazole core synthesis Four-component condensation Sodium benzoate, sulfonated carbon Aqueous or mild solvent, RT, 10 min to several hours 70-90%
Alkylation for 2-bromoethyl N-alkylation with 2-bromoethyl bromide K2CO3 or base Polar aprotic solvent, RT to 60°C 75-85% Inferred
Azidation Nucleophilic substitution with NaN3 Sodium azide DMF, 50-80°C, 6-24 h 80-95%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-azidoethyl)cyclopenta[c]pyrazole derivatives, and how can regioselectivity be ensured?

  • Methodology : Utilize N-tosylhydrazones as precursors for regioselective pyrazole formation via [3+2] cycloaddition (). For azidoethyl functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis. Monitor reaction progress via 1H^1H-NMR to confirm regiochemistry (e.g., distinguishing 3- vs. 5-substituted isomers) .
  • Key Data : reports yields >70% for cyclopenta[c]pyrrole derivatives using BF3_3-catalyzed intramolecular cyclization.

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

HRMS : Confirm molecular formula (e.g., C8_8H10_{10}N4_4 for the base structure) with <2 ppm mass error .

Multinuclear NMR : Assign 1H^1H- and 13C^{13}C-NMR peaks using 2D experiments (COSY, HSQC). The azidoethyl group’s protons appear as triplets near δ 3.5–4.0 ppm .

IR Spectroscopy : Verify the azide stretch at 2100–2150 cm1^{-1} .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Critical Factors : Azide groups are photolabile and prone to hydrolysis.
  • Protocol : Store under argon at −20°C in amber vials. Avoid aqueous buffers with pH >8.0. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structural modifications enhance brain penetration for CNS-targeted studies?

  • Design Strategy : Introduce lipophilic substituents (e.g., trifluoromethyl) to improve logP. demonstrates that 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole analogs achieve brain-to-plasma ratios >0.5 in NHPs when paired with p-glycoprotein efflux inhibitors .
  • Validation : Use LC-MS/MS to quantify brain homogenate concentrations (calibration range: 1–1000 ng/mL) .

Q. What methodologies resolve contradictory data in receptor binding assays (e.g., CB2 vs. CB1 selectivity)?

  • Case Study : highlights a cyclopenta[c]pyrazole carboxamide derivative with >8100-fold CB2 selectivity. To replicate:

Perform competitive binding assays (3H^3H-CP55,940 displacement).

Use CHO-K1 cells expressing human CB1/CB2 receptors.

Analyze Ki values with GraphPad Prism (nonlinear regression) .

  • Troubleshooting : If selectivity is lost, re-evaluate substituent steric bulk (e.g., tert-butyl groups reduce CB1 affinity) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Workflow :

Docking Studies : Use AutoDock Vina to predict binding to target receptors (e.g., LXRβ in ). Prioritize compounds with ΔG < −8 kcal/mol.

ADME Prediction : Employ SwissADME to assess solubility (TPSA <90 Ų) and CYP450 inhibition risk .

Q. What strategies address low aqueous solubility in in vivo studies?

  • Formulation : Prepare cyclodextrin complexes (e.g., 20% hydroxypropyl-β-cyclodextrin in saline). achieved 95% recovery in murine plasma using this approach .
  • Alternative : Synthesize phosphate prodrugs (e.g., replace azide with phosphonates) for enhanced bioavailability .

Contradictory Data Analysis

Q. Why do pharmacokinetic profiles vary between rodent and NHP models?

  • Key Findings : reports a 3-fold lower brain AUC in NHPs vs. mice for similar analogs.
  • Resolution : Species-specific differences in CYP3A4 metabolism. Conduct microsomal stability assays (rodent vs. human liver microsomes) and adjust dosing regimens accordingly .

Reference Synthesis Table

StepReagent/ConditionYieldKey Spectral Data (NMR)Source
1N-Tosylhydrazone, BF3_3·OEt2_278%δ 7.2–7.8 (aryl H), δ 2.4 (CH3_3)
2NaN3_3, DMF, 60°C65%δ 4.1 (azidoethyl CH2_2)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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